molecular formula C11H7ClN4O5 B11101862 5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B11101862
M. Wt: 310.65 g/mol
InChI Key: QYYINIIHVYAPKN-UHFFFAOYSA-N
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Description

5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with the molecular formula C11H7ClN4O5 and a molecular weight of 310.655 g/mol . This compound is known for its unique structure, which includes a pyrimidinetrione core substituted with a 2-chloro-4-nitroanilino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 2-chloro-4-nitroaniline with barbituric acid under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the desired product . The reaction mixture is usually heated to reflux for several hours, followed by cooling and filtration to obtain the final product.

Chemical Reactions Analysis

5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

Scientific Research Applications

5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with DNA synthesis and repair processes, contributing to its potential anticancer activity .

Comparison with Similar Compounds

5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be compared with other similar compounds, such as:

    5-[(4-chloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has a similar structure but with a different substitution pattern on the aniline ring.

    5-[(2-methoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound features a methoxy group instead of a nitro group, leading to different chemical and biological properties.

    5-[(2-bromoanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione:

Properties

Molecular Formula

C11H7ClN4O5

Molecular Weight

310.65 g/mol

IUPAC Name

5-[(2-chloro-4-nitrophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H7ClN4O5/c12-7-3-5(16(20)21)1-2-8(7)13-4-6-9(17)14-11(19)15-10(6)18/h1-4H,(H3,14,15,17,18,19)

InChI Key

QYYINIIHVYAPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=CC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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